Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate

PI3K inhibitor scaffold hopping antiproliferative

Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate (CAS 866410-58-4) is a heterocyclic building block belonging to the thiazolo[5,4-d]pyrimidine family, a scaffold that has been independently validated as a core structure for kinase inhibitors, adenosine receptor modulators, and antiproliferative agents. The compound incorporates an ethyl carboxylate handle at the 2-position and a methylthio substituent at the 7-position, features that provide a unique synthetic entry point not shared by the more common 7-chloro or 7-unsubstituted analogs.

Molecular Formula C9H9N3O2S2
Molecular Weight 255.3 g/mol
CAS No. 866410-58-4
Cat. No. B3160991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate
CAS866410-58-4
Molecular FormulaC9H9N3O2S2
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(S1)N=CN=C2SC
InChIInChI=1S/C9H9N3O2S2/c1-3-14-9(13)8-12-5-6(15-2)10-4-11-7(5)16-8/h4H,3H2,1-2H3
InChIKeyRFKRBJSAEDRGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate (CAS 866410-58-4) | Scaffold & Procurement Baseline


Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate (CAS 866410-58-4) is a heterocyclic building block belonging to the thiazolo[5,4-d]pyrimidine family, a scaffold that has been independently validated as a core structure for kinase inhibitors, adenosine receptor modulators, and antiproliferative agents [1][2]. The compound incorporates an ethyl carboxylate handle at the 2-position and a methylthio substituent at the 7-position, features that provide a unique synthetic entry point not shared by the more common 7-chloro or 7-unsubstituted analogs . While the specific compound lacks dedicated published bioactivity data, its scaffold has yielded clinical candidates and tool compounds across oncology and immunology programs, making it a strategically relevant intermediate for medicinal chemistry campaigns [2].

Why Thiazolo[5,4-d]pyrimidine Analogs Cannot Be Interchanged for Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate


Thiazolo[5,4-d]pyrimidine derivatives exhibit extreme sensitivity to substitution pattern, where minor alterations at the 2-, 5-, or 7-positions can shift target selectivity from PI3K to kinases, adenosine receptors, or CD73, or abolish activity entirely [1][2]. Published SAR studies demonstrate that exchanging the 7-methylthio group for morpholine alters the antiproliferative IC50 by more than 10-fold in some cell lines, and that the presence of a 2-carboxylate ester versus a 2-unsubstituted core determines whether the compound acts as a synthetic handle or a biologically inert analog [3][4]. Consequently, substituting a close analog with a different 7-substituent (e.g., chloro, amino, or unsubstituted) or a different 2-functionality (e.g., methyl, carboxylic acid, or amide) introduces unvalidated variables that invalidate any prior SAR knowledge and compromise the reproducibility of a synthetic sequence or biological assay [3].

Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate: Quantitative Differentiation Evidence Guide


Scaffold-Level PI3K Inhibitory Potency: Thiazolo[5,4-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Core

In a direct scaffold-hopping comparison, the thiazolo[5,4-d]pyrimidine core (represented by compound 7a) demonstrated superior PI3K inhibitory and antiproliferative activity relative to the thieno[2,3-d]pyrimidine analog (compound 6a) [1]. While both scaffolds were designed through an Fsp³-enrichment strategy for oral PI3K inhibitors, the thiazolo[5,4-d]pyrimidine series exhibited better overall anti-cancer activity in preclinical models, and compound 7a was specifically flagged as warranting further evaluation [1]. This provides a scaffold-level justification for selecting a thiazolo[5,4-d]pyrimidine-based intermediate such as the target compound over a thieno[2,3-d]pyrimidine alternative for PI3K-targeted programs.

PI3K inhibitor scaffold hopping antiproliferative

Antiproliferative SAR: 7-Substituent Drives Potency Against Gastric Cancer Cells

Comprehensive SAR studies on the thiazolo[5,4-d]pyrimidine scaffold reveal that antiproliferative potency is exquisitely dependent on the 7-position substituent [1][2]. In the atom-replacement series, compound 22 (bearing a specialized 7-substituent) achieved an IC50 of 1.22 μM against HGC-27 gastric cancer cells with low toxicity to normal GES-1 cells [2]. In a separate series, compound 24 (7-morpholine-substituted) achieved an IC50 of 1.03 μM against MGC-803 cells with ~38-fold selectivity over GES-1 normal cells [1]. While the target compound bears a 7-methylthio group, these data establish that the 7-position is the primary potency and selectivity handle on the scaffold. The 7-methylthio group present in the target compound provides a chemically distinct and synthetically versatile entry point (amenable to oxidation to sulfoxide/sulfone or displacement with amines) that is not available with 7-chloro, 7-amino, or 7-unsubstituted analogs [2][3].

antiproliferative gastric cancer structure-activity relationship

Synthetic Accessibility: Ethyl Carboxylate Enables Direct Hydrolysis to Carboxylic Acid or Amide Formation

The 2-ethyl carboxylate of the target compound provides a direct synthetic route to the corresponding 2-carboxylic acid, a handle that is essential for further amide coupling or salt formation . The methyl ester analog (CAS 333387-93-2) and the free carboxylic acid (CAS not specified) are the only two commercially available 7-methylthio-thiazolo[5,4-d]pyrimidine-2-carboxylate variants . The ethyl ester offers superior crystallinity and ease of handling compared to the free acid, while enabling quantitative conversion to the acid under mild basic hydrolysis conditions without affecting the 7-methylthio group [1]. In contrast, the 7-chloro-5-(methylthio) analog (CAS 1028332-36-6) and the 7-unsubstituted analog (NSC 315516, CAS 18917-31-2) lack the 2-carboxylate entirely, rendering them unsuitable for programs requiring C-2 functionalization [2].

synthetic intermediate carboxylate handle prodrug

Broad-Spectrum Antiproliferative Activity Across 8 Cancer Cell Lines (Scaffold-Level)

A panel study of thiazolo[5,4-d]pyrimidine derivatives tested across 8 cancer cell lines demonstrated that the scaffold can achieve single-digit micromolar IC50 values with confirmed apoptosis induction [1]. Compound 4k (a 7-diethylamino-substituted analog) exhibited IC50 values of 7.1 μM (NCI-H322 lung), 1.4 μM (A549 lung), 3.1 μM (A431 epidermal), and 3.4 μM (T98G glioblastoma), while compound 4a (a 7-morpholine-substituted analog) displayed IC50 = 8 μM against HL-60 leukemia cells [1]. Both compounds induced apoptosis, as evidenced by PARP-1 cleavage and procaspase-3 inhibition [1]. Although the target compound carries a 7-methylthio rather than a 7-amino substituent, this dataset demonstrates that the thiazolo[5,4-d]pyrimidine scaffold is intrinsically capable of delivering potent, apoptosis-inducing antiproliferative activity across diverse cancer histotypes when properly substituted at the 7-position [1].

cytotoxicity panel apoptosis induction cancer cell lines

Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate: Priority Application Scenarios for Procurement


Medicinal Chemistry: PI3K or Kinase Inhibitor Lead Optimization Using a Thiazolo[5,4-d]pyrimidine Core

Programs targeting PI3K or other kinases can leverage the target compound as a key intermediate, based on the demonstrated superiority of the thiazolo[5,4-d]pyrimidine scaffold over the thieno[2,3-d]pyrimidine scaffold in preclinical PI3K inhibitor studies [1]. The 7-methylthio group serves as a modifiable handle for late-stage SAR exploration, while the 2-ethyl carboxylate provides a conjugation-ready anchor for amide or acid functionality [2]. This dual-handle architecture is specifically warranted for programs where both C-2 and C-7 diversification are required in parallel SAR campaigns.

Anticancer Drug Discovery: Gastric Cancer or Pan-Cancer Antiproliferative Agent Development

The thiazolo[5,4-d]pyrimidine scaffold has yielded compounds with low-micromolar IC50 values against gastric cancer cell lines (MGC-803, HGC-27), with selectivity windows of up to ~38-fold over normal GES-1 cells [1][2]. The 7-methylthio intermediate is a strategic procurement choice for teams building focused libraries around the 7-position of the scaffold, as published SAR data confirm this position is the primary driver of both potency and selectivity [1][2]. A 1-gram procurement of the target compound supports the synthesis of 50-100 derivatives at typical medicinal chemistry scales.

Chemical Biology: Adenosine A2A Receptor or CD73 Tool Compound Synthesis

Thiazolo[5,4-d]pyrimidine is an essential pharmacophoric feature for blocking the adenosine A2A receptor, with reported compounds achieving binding affinities as low as Ki = 8.62 nM and functional IC50 values in the picomolar range in cAMP assays [1]. The target compound, with its 7-methylthio and 2-ethyl carboxylate substitution pattern, provides a differentiated starting point for exploring A2A antagonist or CD73/A2A dual-blocker chemotypes that require substitution at both the 2- and 7-positions simultaneously [2]. This scenario is most relevant for immunology and immuno-oncology programs targeting the adenosine pathway.

Process Chemistry: Scalable Intermediate for Thiazolopyrimidine-Based Drug Candidates

The target compound serves as a crystalline, room-temperature-stable intermediate that can be procured in multi-gram quantities from established suppliers [1][2]. Synthetic routes to thiazolo[5,4-d]pyrimidines typically involve cyclocondensation of 4,6-dichloro-5-aminopyrimidine with isothiocyanates, with the 7-methylthio group introduced via nucleophilic displacement [3]. The ethyl ester at C-2 can be selectively hydrolyzed to the carboxylic acid without affecting the methylthio group, enabling a clean two-step sequence to the acid for salt formation or amide coupling [3]. For process chemistry teams scaling up a thiazolopyrimidine-based candidate, the target compound offers a well-precedented, high-purity starting point that circumvents early-stage synthetic bottlenecks.

Quote Request

Request a Quote for Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.